molecular formula C11H12Cl2O2 B12000698 2,6-Bis(chloromethyl)-p-tolyl acetate

2,6-Bis(chloromethyl)-p-tolyl acetate

Cat. No.: B12000698
M. Wt: 247.11 g/mol
InChI Key: KUMMZJSZVNWQLZ-UHFFFAOYSA-N
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Description

2,6-Bis(chloromethyl)-4-tolyl acetate: is an organic compound with the molecular formula C11H12Cl2O2 . It is a derivative of toluene, where the methyl group is substituted with two chloromethyl groups and an acetate group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(chloromethyl)-4-tolyl acetate typically involves the chloromethylation of 4-methylphenol (p-cresol) followed by acetylation. The chloromethylation can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The resulting 2,6-bis(chloromethyl)-4-methylphenol is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis(chloromethyl)-4-tolyl acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

    Reduction: The chloromethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, and sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Nucleophilic Substitution: Products include azides, thioethers, and ethers.

    Oxidation: The major product is 2,6-bis(carboxymethyl)-4-tolyl acetate.

    Reduction: The major product is 2,6-dimethyl-4-tolyl acetate.

Scientific Research Applications

2,6-Bis(chloromethyl)-4-tolyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the modification of biomolecules for studying biological processes.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.

    Industry: It is used in the production of polymers and resins, where its reactivity is exploited to introduce functional groups into polymer chains.

Mechanism of Action

The mechanism of action of 2,6-Bis(chloromethyl)-4-tolyl acetate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl groups are highly reactive towards nucleophiles, making it a useful intermediate in various chemical reactions. The acetate group can also participate in esterification and transesterification reactions, further expanding its utility in organic synthesis.

Comparison with Similar Compounds

    2,6-Bis(chloromethyl)-4-methylphenol: Similar structure but lacks the acetate group, making it less reactive in esterification reactions.

    2,6-Bis(hydroxymethyl)-4-methylphenol: Contains hydroxymethyl groups instead of chloromethyl groups, making it more suitable for oxidation reactions.

    2,6-Bis(bromomethyl)-4-methylphenol: Similar to the chloromethyl derivative but with bromine atoms, making it more reactive in nucleophilic substitution reactions.

Uniqueness: 2,6-Bis(chloromethyl)-4-tolyl acetate is unique due to the presence of both chloromethyl and acetate groups, providing a versatile platform for various chemical transformations. Its dual functionality allows it to participate in a wide range of reactions, making it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C11H12Cl2O2

Molecular Weight

247.11 g/mol

IUPAC Name

[2,6-bis(chloromethyl)-4-methylphenyl] acetate

InChI

InChI=1S/C11H12Cl2O2/c1-7-3-9(5-12)11(15-8(2)14)10(4-7)6-13/h3-4H,5-6H2,1-2H3

InChI Key

KUMMZJSZVNWQLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)CCl)OC(=O)C)CCl

Origin of Product

United States

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